N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-14-6-9-21-19(11-14)25(4)23(26)18-13-17(8-10-20(18)29-21)24-30(27,28)22-12-15(2)5-7-16(22)3/h5-13,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUCHNDLDZFPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)C)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique structure, which includes a dibenzodiazepine core fused with an oxazepine ring and various substituents, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : CHNOS
- Molecular Weight : 452.5 g/mol
Structural Features
The compound features:
- A dibenzodiazepine core.
- An oxazepine ring.
- Dimethyl and sulfonamide substituents.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 452.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that compounds in this class may exhibit:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Calcium Channel Modulation : Interaction with calcium channels, influencing cardiovascular functions .
Pharmacological Studies
Research has indicated that sulfonamide derivatives can impact perfusion pressure and coronary resistance. For instance, a study demonstrated that certain benzenesulfonamides led to significant changes in these parameters when tested in vitro .
Case Study: Cardiovascular Effects
In a controlled experiment assessing the effects of various sulfonamide derivatives on perfusion pressure:
- Control Group : Krebs-Henseleit solution only.
- Test Compound : this compound was evaluated alongside other sulfonamides.
Table 2: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzenesulfonamide | 0.001 nM |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 nM |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 nM |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 nM |
Results
The results indicated that the presence of specific sulfonamides significantly lowered coronary resistance compared to control conditions (p = 0.05). This suggests a potential therapeutic role for these compounds in managing cardiovascular conditions .
Computational Studies
Docking studies have been employed to predict the interaction of this compound with calcium channel proteins. Theoretical models indicate that this compound could act as an antagonist at calcium channels similar to other known inhibitors like nifedipine and amlodipine .
Table 3: Docking Analysis Results
| Compound | Interaction Type | Binding Affinity (kcal/mol) |
|---|---|---|
| Nifedipine | Calcium Channel Blocker | -7.5 |
| Amlodipine | Calcium Channel Blocker | -6.8 |
| N-(8,10-dimethyl...) | Predicted Antagonist | -7.0 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Thiazepine vs. Oxazepine Derivatives
- Thiazepine analogs (e.g., compounds in –9) replace the oxygen atom in the oxazepine ring with sulfur. For example, compound 25 () has a thiazepine core with a 5-oxide group and exhibits distinct NMR shifts (δ 9.27 ppm for NH), suggesting altered hydrogen bonding .
- Oxazepine derivatives (e.g., –15) retain the oxygen atom, which may improve metabolic stability compared to sulfur-containing analogs.
Substituent Position and Identity
- Methyl vs.
- Halogenated Sulfonamides :
- Compound 922036-92-8 () features a 4-chlorophenylmethanesulfonamide group, increasing molecular weight (442.9 g/mol) and lipophilicity (Cl substitution) .
- Compound 922036-68-8 () incorporates a 4-fluoro-3-methylbenzenesulfonamide, reducing steric hindrance compared to chlorine while maintaining electronegativity .
Sulfonamide vs. Carboxamide Derivatives
- Sulfonamide-Based Compounds :
- Carboxamide Derivatives :
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs. †Calculated using QSAR models.
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule comprises two core units: a dibenzo[b,f]oxazepine scaffold and a 2,5-dimethylbenzenesulfonamide moiety. Retrosynthetic disconnection suggests two primary synthetic pathways:
- Late-stage sulfonylation : Coupling a preformed dibenzooxazepine amine with 2,5-dimethylbenzenesulfonyl chloride.
- Early-stage heterocycle construction : Building the dibenzooxazepine core from sulfonamide-containing precursors.
The first approach is favored due to modularity and compatibility with palladium-catalyzed cross-coupling protocols.
Synthesis of the Dibenzo[b,f]Oxazepine Amine Intermediate
Palladium-Catalyzed Cross-Coupling and Cyclization
The dibenzooxazepine core is synthesized via a one-pot palladium-catalyzed cross-coupling and intramolecular condensation, adapting methods from dibenzodiazepine syntheses.
Procedure :
- Precursor preparation : A diaryl ether derivative (1) bearing methyl groups at positions 8 and 10 and a ketone at position 11 is synthesized via Ullmann coupling.
- Ammonia cross-coupling : Reacting (1) with 0.5 M ammonia in 1,4-dioxane (5.0 mmol) under catalytic Pd₂(dba)₃ (0.015 mmol), ligand L-3 (0.05 mmol), and NaOt-Bu (1.5 mmol) at 85°C for 2 hours yields the amine intermediate (2) .
- Spontaneous cyclization : Intermediate (2) undergoes intramolecular condensation to form the dibenzooxazepine amine (3) without additional reagents (Yield: 80–88%).
Optimization Insights :
Sulfonamide Coupling Reaction
Classical Sulfonylation with 2,5-Dimethylbenzenesulfonyl Chloride
The amine (3) is reacted with 2,5-dimethylbenzenesulfonyl chloride (4) under Schotten-Baumann conditions.
Procedure :
- Reaction setup : Amine (3) (1.0 mmol) and sulfonyl chloride (4) (1.2 mmol) are dissolved in anhydrous dichloromethane (10 mL).
- Base addition : Triethylamine (2.4 mmol) is added dropwise at 0°C to neutralize HCl.
- Stirring : The mixture is stirred at room temperature for 12 hours.
- Workup : The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over MgSO₄.
- Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) affords the target compound (5) (Yield: 72–78%).
Critical Parameters :
Alternative Synthetic Routes
Mitsunobu-Mediated Cyclization
For substrates sensitive to palladium, the oxazepine ring is formed via Mitsunobu reaction:
Analytical Validation and Characterization
Spectroscopic Confirmation
Q & A
Q. What are the optimal synthetic routes for preparing N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of the dibenzo[b,f][1,4]oxazepine core followed by sulfonamide coupling. Key steps include:
- Cyclization : Controlled condensation of substituted o-aminophenol derivatives with ketones under acidic conditions to form the oxazepine ring .
- Sulfonylation : Reaction with 2,5-dimethylbenzenesulfonyl chloride in anhydrous DMF using NaH as a base (60–80°C, 4–6 hours) .
- Purification Challenges : Due to the compound’s low solubility in polar solvents, preparative HPLC with C18 columns and gradient elution (acetonitrile/water) is recommended .
- Yield Optimization : Adjusting reaction stoichiometry (1.2:1 sulfonyl chloride to amine) and inert atmosphere (N₂) improves yields to ~65% .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., methyl groups at positions 8 and 10 show distinct singlets at δ 2.1–2.3 ppm) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₂₃H₂₃N₂O₄S: calc. 423.14; observed 423.13) and purity (>98%) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly the orientation of the sulfonamide group relative to the oxazepine ring .
Q. What are the solubility characteristics of this compound, and how do they impact experimental design?
- Methodological Answer :
- Solubility Profile : Sparingly soluble in water (<0.1 mg/mL) but soluble in DMSO (≥50 mg/mL) and dichloromethane. This necessitates DMSO stock solutions for biological assays .
- Stability : Degrades in aqueous buffers at pH >8.0; use neutral PBS (pH 7.4) for short-term (<24h) experiments .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methyl groups on the dibenzooxazepine core) influence biological activity?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) reveals methyl groups at positions 8 and 10 increase electron density at the sulfonamide nitrogen, enhancing hydrogen-bonding potential with target proteins (e.g., COX-2) .
- SAR Studies : Analogues lacking methyl groups show 10-fold lower inhibition in enzyme assays (IC₅₀ = 1.2 μM vs. 0.12 μM for the parent compound), confirming their role in binding .
Q. What strategies are effective for resolving contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay-Specific Validation : Compare results from cell-free (e.g., fluorescence polarization) vs. cell-based (e.g., luciferase reporter) assays. For example, discrepancies in IC₅₀ values (0.5 μM vs. 5 μM) may arise from membrane permeability limitations .
- Metabolite Screening : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at position 11) that may interfere with activity in hepatic microsome models .
Q. What in vitro models are suitable for evaluating the neuroprotective potential of this compound?
- Methodological Answer :
- Primary Neuronal Cultures : Test against glutamate-induced excitotoxicity (EC₅₀ = 2.5 μM) with viability assessed via MTT assay .
- Mechanistic Probes : Use fluorescent calcium indicators (e.g., Fluo-4 AM) to measure intracellular Ca²⁺ flux, linking neuroprotection to NMDA receptor modulation .
Key Considerations for Experimental Design
- Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) and solvent batch variability, as trace moisture reduces yields by ~20% .
- Biological Assays : Include vehicle controls (0.1% DMSO) to rule out solvent-induced artifacts in cell-based models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
